

# Solubility profile of Boc-D-valinol in common organic solvents.

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## Compound of Interest

Compound Name: *Boc-D-valinol*

Cat. No.: *B020623*

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## Solubility Profile of Boc-D-valinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-D-valinol (**Boc-D-valinol**), a key intermediate in synthetic organic chemistry and pharmaceutical development. A thorough understanding of its solubility is critical for efficient process design, formulation development, and reaction optimization. While specific quantitative solubility data for **Boc-D-valinol** is not extensively available in published literature, this guide compiles the available qualitative information and provides a detailed experimental protocol for its determination.

## Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for **Boc-D-valinol** in a range of common organic solvents is not widely reported. However, qualitative assessments indicate its solubility in several organic solvents.

Table 1: Qualitative Solubility of **Boc-D-valinol**

Solvent	Chemical Class	Qualitative Solubility
Chloroform	Halogenated Hydrocarbon	Soluble[1]
Dichloromethane	Halogenated Hydrocarbon	Soluble[1]
Ethyl Acetate	Ester	Soluble[1]
Dimethyl Sulfoxide (DMSO)	Sulfoxide	Soluble[1]
Acetone	Ketone	Soluble[1]

Note: The term "soluble" indicates that the compound dissolves to a visually appreciable extent, but does not provide a specific concentration.

For reference and as a potential surrogate for estimation, the solubility of the closely related compound, Boc-D-valine, is presented below. It is important to note that while the solubility of enantiomers and closely related structures can be similar, these values should be used as a guide and not a direct substitute for experimentally determined data for **Boc-D-valinol**.

Table 2: Solubility Data for the Related Compound Boc-D-valine

Solvent	Chemical Class	Quantitative Solubility	Qualitative Solubility
Dimethyl Sulfoxide (DMSO)	Sulfoxide	100 mg/mL (for L-enantiomer)	Soluble[2]
Dimethylformamide (DMF)	Amide	~108.6 mg/mL (1 mmole in 2 mL)	Clearly Soluble[2]
Methanol	Alcohol	Not available	Soluble[2]
Ethanol	Alcohol	Not available	Freely Soluble (for L-enantiomer)[2]
Chloroform	Halogenated Hydrocarbon	Not available	Soluble[2]
Dichloromethane	Halogenated Hydrocarbon	Not available	Soluble (for L-enantiomer)[2]
Diethyl Ether	Ether	Not available	Freely Soluble (for L-enantiomer)[2]
Water	Protic Solvent	Not available	Sparingly Soluble[2][3]

## Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of **Boc-D-valinol** in a specific solvent, based on the widely accepted shake-flask method. This method is considered a reliable approach for establishing thermodynamic solubility.

Objective: To determine the equilibrium solubility of **Boc-D-valinol** in a selected organic solvent at a constant temperature.

Materials:

- **Boc-D-valinol** (solid)
- Selected organic solvent (analytical grade)
- Glass vials with screw caps

- Analytical balance
- Thermostatic shaker or incubator
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

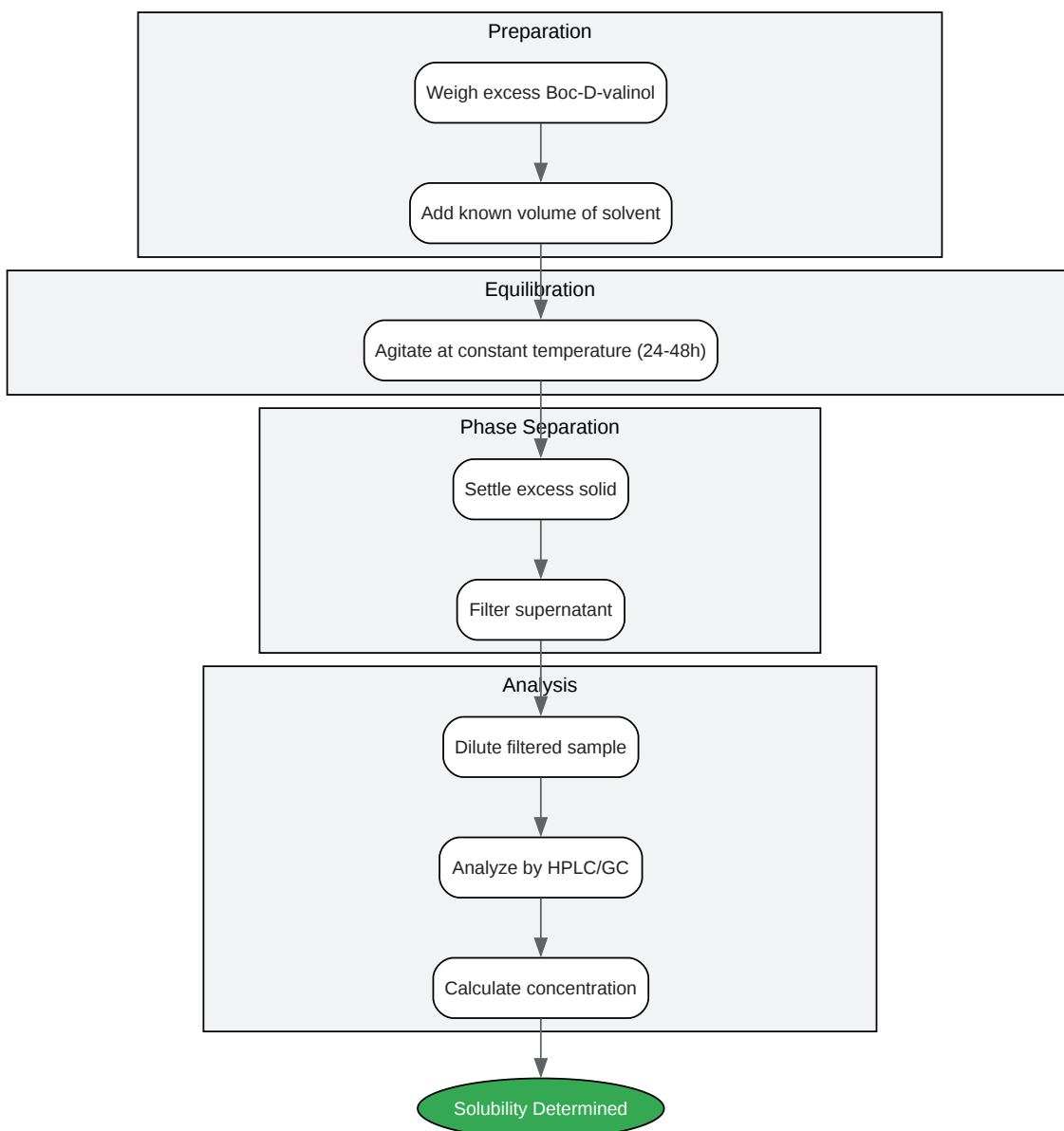
#### Procedure:

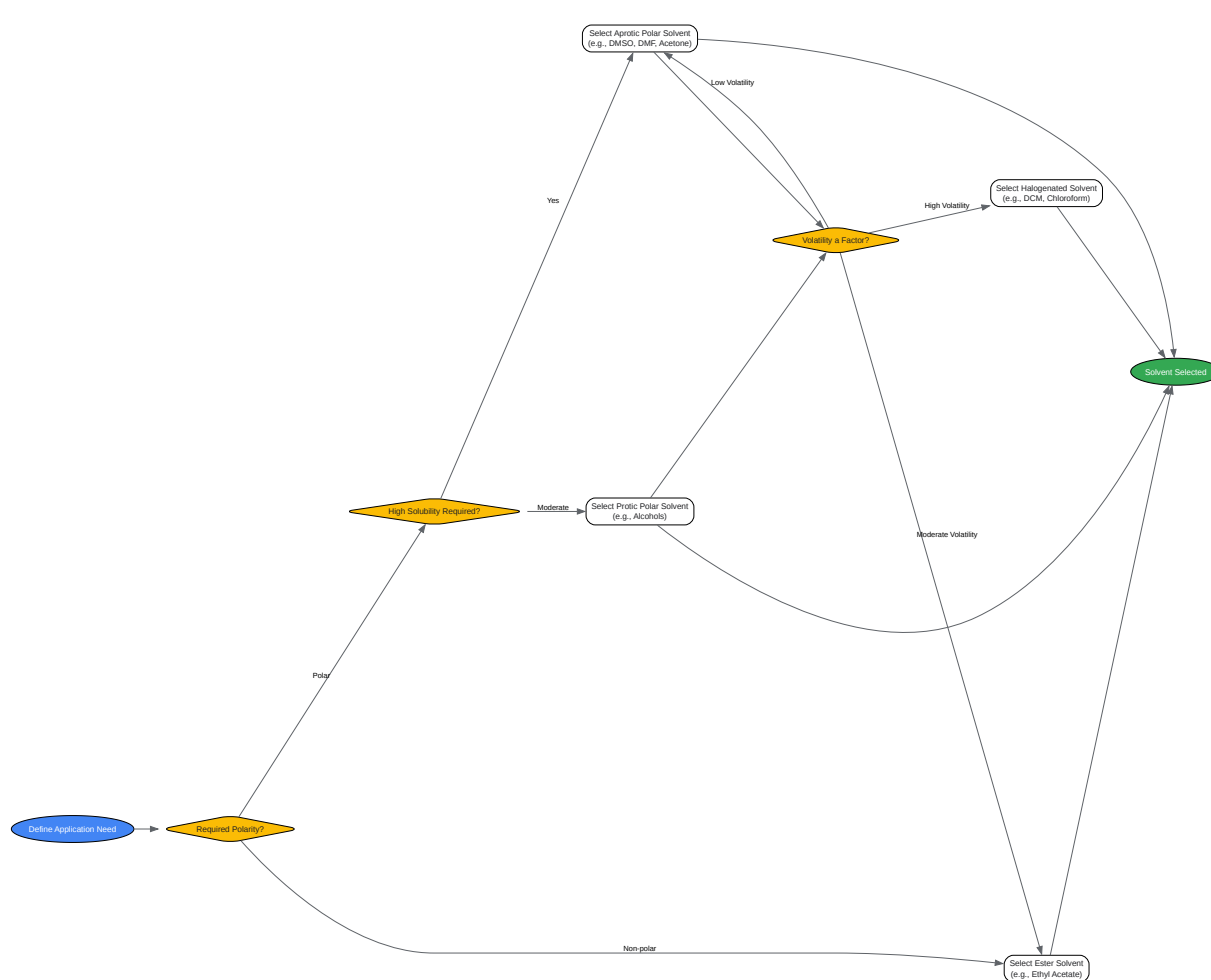
- Preparation of a Saturated Solution:
  - Add an excess amount of **Boc-D-valinol** to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
  - Accurately record the weight of the added **Boc-D-valinol**.
  - Add a known volume of the selected organic solvent to the vial.
- Equilibration:
  - Tightly cap the vial to prevent solvent evaporation.
  - Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25  $^{\circ}\text{C}$ ).
  - Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
- Phase Separation:
  - After the equilibration period, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
  - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.
- Quantification:
  - Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
  - Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC) to determine the concentration of **Boc-D-valinol**.
  - A pre-established calibration curve of **Boc-D-valinol** in the same solvent is required for accurate quantification.
- Calculation of Solubility:
  - Calculate the concentration of **Boc-D-valinol** in the original saturated solution by accounting for the dilution factor.
  - The resulting concentration is the solubility of **Boc-D-valinol** in the tested solvent at the specified temperature. It is typically expressed in units such as mg/mL or g/L.

## Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for solubility determination and solvent selection.





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## References

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